molecular formula C22H21NO3S2 B15104234 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15104234
M. Wt: 411.5 g/mol
InChI Key: UZBRMNGHIDKOBK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine core fused with a dihydro ring system. Its structure includes a carboxamide group substituted with furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl moieties, as well as a phenyl group at the 3-position.

Properties

Molecular Formula

C22H21NO3S2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H21NO3S2/c1-16-9-12-27-19(16)15-23(14-18-8-5-10-25-18)22(24)20-21(28-13-11-26-20)17-6-3-2-4-7-17/h2-10,12H,11,13-15H2,1H3

InChI Key

UZBRMNGHIDKOBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,4-Oxathiine Carboxamides

Compound Name R1 (N-substituent) R2 (3-position) Biological Activity
Target Compound Furan-2-ylmethyl, 3-methylthiophen-2-ylmethyl Phenyl Hypothesized antifungal/insecticidal
5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide Methyl, Phenyl Methyl Known fungicide
N-cyclopropyl-3-trifluoromethyl analog Cyclopropyl Trifluoromethyl Insecticidal (reported in patent literature)

Key Observations :

  • Substituent Diversity: The target compound’s dual heteroaromatic substituents (furan and thiophene) contrast with simpler alkyl/aryl groups in analogs like the methyl-phenyl variant .
  • Sulfur Content : The 3-methylthiophene moiety introduces additional sulfur atoms compared to phenyl or trifluoromethyl groups, which could influence redox activity or metabolism.

Table 2: Hypothesized Activity Based on Substituent Effects

Substituent Potential Contribution Supporting Evidence (Class)
3-Methylthiophen-2-ylmethyl Increased antifungal activity Thiophene-based fungicides (e.g., Triticonazole)
Furan-2-ylmethyl Insecticidal synergy Furan-containing insecticides (e.g., Fipronil)
Phenyl at 3-position Stabilization via hydrophobic interactions Common in systemic fungicides

Research Findings and Gaps

  • Efficacy Data: No peer-reviewed studies on the target compound’s efficacy are available. Comparative analysis must rely on structural analogs.
  • Toxicity Profile : Thiophene derivatives can exhibit higher mammalian toxicity than pure phenyl or alkyl variants, necessitating further study.
  • Synthetic Challenges : Introducing two heteroaromatic groups may reduce yield compared to simpler analogs, as seen in related syntheses .

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